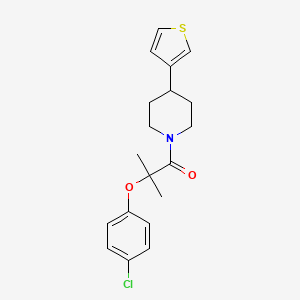

2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one

Description

2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name |

2-(4-chlorophenoxy)-2-methyl-1-(4-thiophen-3-ylpiperidin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClNO2S/c1-19(2,23-17-5-3-16(20)4-6-17)18(22)21-10-7-14(8-11-21)15-9-12-24-13-15/h3-6,9,12-14H,7-8,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBJCELPNIUEKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N1CCC(CC1)C2=CSC=C2)OC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent under basic conditions to form the chlorophenoxy intermediate.

Synthesis of the Thiophenyl Piperidine Intermediate: This involves the reaction of thiophene with piperidine in the presence of a catalyst to form the thiophenyl piperidine intermediate.

Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the thiophenyl piperidine intermediate under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Overview

2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one is a synthetic organic compound that has gained attention in various scientific fields due to its unique chemical structure and potential biological activities. This article explores its applications across different domains, including chemistry, biology, medicine, and industry.

Chemistry

- Building Block for Synthesis : This compound serves as a critical intermediate in the synthesis of more complex organic molecules. Its chlorophenoxy and thiophenyl groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

- Biological Activity : Research indicates that 2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one exhibits potential antimicrobial and anti-inflammatory properties. Studies have shown that it can inhibit specific enzymes involved in inflammatory pathways, suggesting its utility in developing anti-inflammatory drugs.

Medicine

- Therapeutic Potential : The compound is being explored for its potential therapeutic effects in treating various conditions, including metabolic disorders and central nervous system diseases. Its mechanism of action may involve modulation of receptor activity or inhibition of specific enzymes associated with disease pathways.

- Case Studies : Preliminary studies have demonstrated efficacy in reducing symptoms associated with metabolic syndrome, including insulin resistance and hypertension. Further clinical trials are needed to validate these findings.

Industry

- Specialty Chemicals Production : In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for formulating products that require specific chemical characteristics.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-2-yl)piperidin-1-yl)propan-1-one: Similar structure but with a different thiophenyl group.

2-(4-Bromophenoxy)-2-methyl-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one: Similar structure but with a bromophenoxy group instead of chlorophenoxy.

Uniqueness

The uniqueness of 2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

The compound 2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a chlorophenoxy group, a piperidine moiety, and a thiophene ring, which are critical for its biological activity.

The biological activity of this compound primarily involves modulation of neurotransmitter systems and ion channels. It is believed to act as a P2X3 receptor modulator , which is significant in pain pathways. P2X3 receptors are ionotropic receptors activated by ATP, playing a crucial role in nociception and inflammatory pain responses .

Pain Modulation

Research indicates that compounds similar to 2-(4-Chlorophenoxy)-2-methyl-1-(4-(thiophen-3-yl)piperidin-1-yl)propan-1-one exhibit analgesic properties. In animal models, these compounds have shown efficacy in reducing pain responses, suggesting their potential as therapeutic agents for chronic pain management .

Anticancer Properties

In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have shown IC50 values ranging from 4.363 μM to higher concentrations against human colon cancer (HCT 116) cells . This indicates a promising anticancer activity, warranting further investigation into its use in oncology.

Data Table: Biological Activity Overview

Case Study 1: Analgesic Efficacy

A study conducted on the analgesic properties of similar piperidine derivatives demonstrated that administration led to a marked decrease in pain sensitivity in rodents. The mechanism was attributed to the blockade of P2X3 receptors, highlighting the potential for developing new pain relief medications based on this scaffold.

Case Study 2: Anticancer Activity

In another study, various analogs were tested against multiple cancer cell lines. One particular derivative exhibited significant cytotoxicity with an IC50 value lower than that of established chemotherapeutics like doxorubicin. This suggests that modifications to the piperidine core can enhance anticancer efficacy while minimizing side effects .

Q & A

Q. How can researchers address discrepancies in cytotoxicity data across cell lines?

- Answer: Standardize assay protocols (e.g., cell density, serum concentration) and validate via multi-lab reproducibility studies. Employ transcriptomic profiling (RNA-seq) to identify cell-specific expression of transporters or detoxifying enzymes (e.g., ABCB1, GSTs) that modulate compound sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.